

Application Notes and Protocols for (Rac)-D3S-001: In Vitro Experimental Guide

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Compound of Interest

Compound Name: (Rac)-D3S-001

Cat. No.: B12372128

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-D3S-001 is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a common oncogenic mutation found in various solid tumors.[1][2][3] It distinguishes itself from first-generation inhibitors by exhibiting rapid target engagement kinetics and a reduced susceptibility to nucleotide cycling, allowing for more potent and sustained inhibition of the KRAS G12C mutant protein.[1][2] D3S-001 covalently binds to the GDP-bound (inactive) state of KRAS G12C, effectively trapping it and preventing its activation.[1][4][5] This leads to the suppression of downstream signaling pathways, primarily the MAPK pathway, thereby inhibiting tumor cell proliferation and survival.[1] Preclinical studies have demonstrated its robust anti-tumor activity in various cancer cell lines and xenograft models.[1][2][6]

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of **(Rac)-D3S-001** and similar KRAS G12C inhibitors.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of D3S-001 in KRAS G12C Mutant Cancer Cell Lines

Cell Line	Cancer Type	2D IC ₅₀ (nM)	3D IC ₅₀ (nM)
NCI-H358	Non-Small Cell Lung Cancer	1.2	3.5
MIA PaCa-2	Pancreatic Cancer	2.5	8.1
SW837	Colorectal Cancer	3.1	10.2

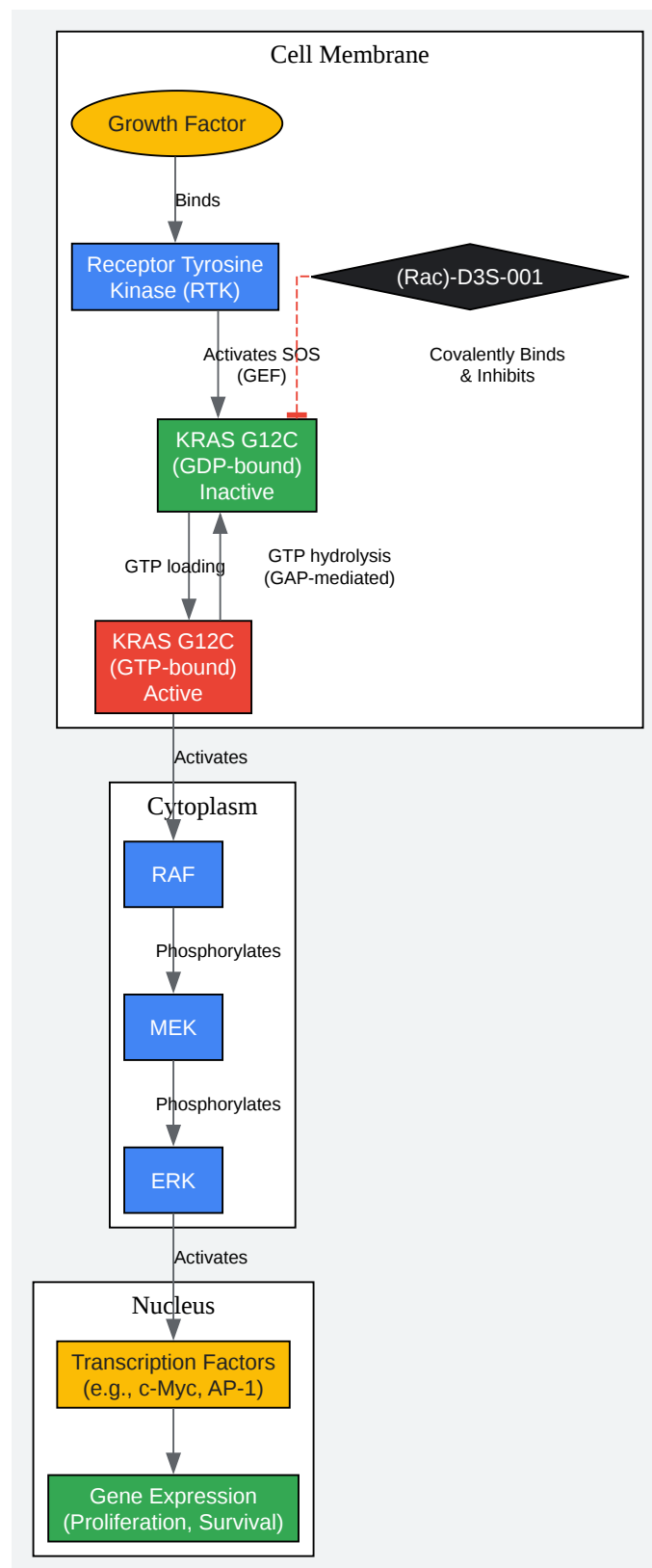
Note: IC₅₀ values are representative and may vary based on experimental conditions. Data is a synthesized representation from preclinical findings.

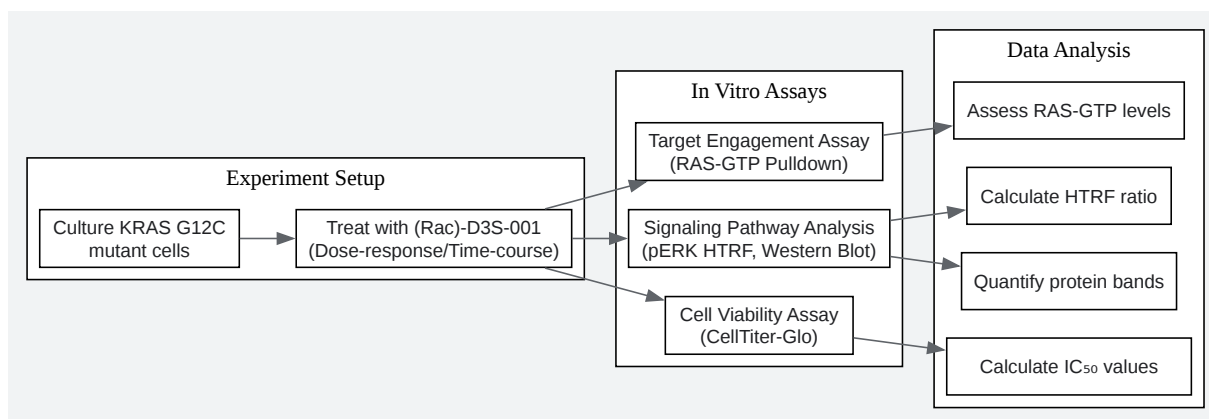
Table 2: Inhibition of KRAS G12C Signaling by D3S-001

Assay	Cell Line	D3S-001 Concentration	% Inhibition of pERK
pERK HTRF	NCI-H358	10 nM	85%
pERK HTRF	NCI-H358	100 nM	>95%
pERK HTRF	MIA PaCa-2	10 nM	82%
pERK HTRF	MIA PaCa-2	100 nM	>95%

Note: Data is a synthesized representation from preclinical findings.

Mandatory Visualizations





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References

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